molecular formula C18H14N2O2 B2383149 N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide CAS No. 25364-74-3

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide

Cat. No. B2383149
CAS RN: 25364-74-3
M. Wt: 290.322
InChI Key: ZRMZZIOZHYPVPF-LFIBNONCSA-N
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Description

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide, commonly known as CAPE, is a natural compound found in propolis, a resinous material collected by honeybees from various plants. CAPE has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Scientific Research Applications

Synthesis and Applications in Antibacterial Activity

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have been synthesized and studied for their potential antibacterial properties. For instance, derivatives like 4-Oxo-thiazolidines and 2-Oxo-azetidines have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structure and physicochemical parameters of these compounds play a crucial role in their antibacterial efficacy, with substituents at specific positions contributing positively to their activity. These findings indicate the potential of such derivatives in developing new antibacterial agents (Desai et al., 2008).

Anticancer Applications

Some N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have also been evaluated for their anticancer activity. Novel diphenyl ethers designed and synthesized with this core structure have shown promising results against various cancer cell lines. For instance, certain compounds demonstrated significant antiproliferative activity and induced apoptosis in A-549 cell lines. These compounds also exhibited high affinity for the human fatty acid synthase target, highlighting their potential as anticancer agents (Khade et al., 2019).

Synthesis of Novel Derivatives

There is ongoing research in synthesizing novel derivatives of N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide to explore their potential applications. For example, 2-Cyano-N-(tetrahydrocarbazole)acetamide was used as a precursor for synthesizing new arylazocarbazole derivatives, indicating the versatility of this chemical structure in creating a variety of biologically active compounds. Such synthetic endeavors are crucial for developing new drugs and therapeutic agents (Fadda et al., 2010).

properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZZIOZHYPVPF-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide

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